molecular formula C9H10OS B108920 4'-(Methylthio)acetophenone CAS No. 1778-09-2

4'-(Methylthio)acetophenone

Cat. No. B108920
CAS RN: 1778-09-2
M. Wt: 166.24 g/mol
InChI Key: JECUZQLBQKNEMW-UHFFFAOYSA-N
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Patent
US06936632B2

Procedure details

Acetyl chloride (8.2 g, 0.105 mol) is added to a suspension of AlCl3 (16 g, 0.12 mol) in dichloroethane (50 ml) cooled to 0° C.; the mixture is stirred for 15 min and a solution of thioanisole (12.4 g, 0.1 mol) in dichloroethane (20 ml) is then added dropwise; the temperature is kept below 20° C. by cooling (30 min). The mixture is stirred for a further 1 h and allowed to stand at RT overnight. The Lewis acid complex is decomposed by addition of ice water (100 ml) with cooling, the organic phase is separated in a separating funnel, and the aqueous phase is extracted a further 2 times with dichloroethane (100 ml). The combined extracts are dried over Na2SO4 sicc. and concentrated to ¼ of the starting volume. The red-brown residue (15.2 g) is washed with diethyl ether (20 ml) and hexane (20 ml): 12 g of light red (brick-red) substance result.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Al+3].[Cl-].[Cl-].[Cl-].[C:9]1([S:15][CH3:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>ClC(Cl)C>[CH3:16][S:15][C:9]1[CH:14]=[CH:13][C:12]([C:1](=[O:3])[CH3:2])=[CH:11][CH:10]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
16 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept below 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling (30 min)
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture is stirred for a further 1 h
Duration
1 h
WAIT
Type
WAIT
Details
to stand at RT overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is separated in a separating funnel
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted a further 2 times with dichloroethane (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over Na2SO4 sicc
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated
WASH
Type
WASH
Details
The red-brown residue (15.2 g) is washed with diethyl ether (20 ml) and hexane (20 ml)
CUSTOM
Type
CUSTOM
Details
12 g of light red (brick-red) substance result

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CSC1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.